FBSC serves as a key building block in the synthesis of specific furan derivatives. Furans are a class of heterocyclic aromatic compounds containing an oxygen atom in the ring. FBSC reacts with various starting materials to introduce a 2-fluorophenyl substituent onto the furan ring. Some examples include:
2-Fluorobenzenesulfonyl chloride is an organic compound with the molecular formula and a CAS number of 2905-21-7. It is characterized by a fluorine atom attached to a benzene ring that also contains a sulfonyl chloride functional group. This compound appears as a white to light yellow powder and is known for its high reactivity due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily react with nucleophiles .
FBSC does not have a known mechanism of action in biological systems. Its primary function is as a chemical reagent in organic synthesis.
While specific biological activities of 2-fluorobenzenesulfonyl chloride are not extensively documented, its role as a reactive electrophile allows it to modify biomolecules such as proteins and peptides through sulfonylation reactions. This modification can influence the biological properties of these biomolecules, making it useful in biochemical research.
The synthesis of 2-fluorobenzenesulfonyl chloride typically involves electrophilic aromatic substitution methods. A common synthetic route is the reaction of 2-fluorobenzenesulfonic acid with thionyl chloride. This method is favored due to its efficiency in converting the sulfonic acid into the corresponding sulfonyl chloride while maintaining high yields . Industrial production often employs optimized reaction conditions and advanced purification techniques such as distillation and crystallization to enhance yield and purity.
2-Fluorobenzenesulfonyl chloride has several significant applications across various fields:
Interaction studies involving 2-fluorobenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles. These studies help characterize how the compound interacts with various biological molecules, providing insights into its potential applications in drug development and biochemical research. The electrophilic nature of the sulfonyl chloride group allows it to form covalent bonds with nucleophiles, which can be exploited in medicinal chemistry.
2-Fluorobenzenesulfonyl chloride can be compared with other related sulfonyl chlorides based on their structural features and reactivity:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Chloro-6-fluorobenzenesulfonyl chloride | 1208075-25-5 | Contains both chlorine and fluorine; unique reactivity |
4-Chloro-2-fluorobenzenesulfonyl chloride | 141337-26-0 | Chlorine at the para position; different reactivity profile |
Benzenesulfonyl chloride | 98-11-3 | Lacks halogen substituents; less reactive than fluorinated analogs |
The presence of both chlorine and fluorine atoms in 2-fluorobenzenesulfonyl chloride imparts distinct reactivity compared to its analogs, allowing for diverse applications in organic synthesis and medicinal chemistry .
2-Fluorobenzenesulfonyl chloride, an ortho-fluorinated arylsulfonyl chloride, emerged as a key intermediate in synthetic chemistry during the mid-20th century. Its synthesis was initially achieved through chlorine/fluorine exchange reactions, a method pioneered in the 1960s for fluorinated sulfonyl derivatives. Early protocols involved converting chlorobenzenesulfonyl chlorides to sulfonamides or sulfonates, followed by fluorination under high-temperature conditions. The compound’s structural characterization confirmed its utility in introducing fluorinated aryl groups into target molecules.
Property | Value | Source |
---|---|---|
CAS Registry Number | 2905-21-7 | |
Molecular Formula | C₆H₄ClFO₂S | |
Molecular Weight | 194.60 g/mol | |
Melting Point | 27–32°C | |
Boiling Point | 246–247°C |
The development of fluorinated sulfonyl chlorides paralleled advancements in organofluorine chemistry. These compounds gained prominence due to fluorine’s unique electronic effects, which enhance metabolic stability and bioactivity in pharmaceuticals. Early applications focused on sulfonation reactions, but the introduction of fluorine expanded their versatility in functional group transformations.
2-Fluorobenzenesulfonyl chloride remains central to synthesizing complex heterocycles and bioactive molecules. Its reactivity with amines, alcohols, and nucleophiles facilitates the creation of sulfonamides, sulfonate esters, and fused aromatic systems.
The ortho-fluorine substituent influences both electronic and steric properties. Fluorine’s electron-withdrawing nature activates the sulfonyl chloride group toward nucleophilic substitution, while its small size minimizes steric hindrance during aromatic electrophilic reactions.
2-Fluorobenzenesulfonyl chloride serves as a building block for fluorinated bioactive compounds. Its derivatives are explored in:
Derivative | Application | Reference |
---|---|---|
Fluorobenzene sulfonamides | Antimicrobial agents | |
Fluorinated furans | Agrochemical intermediates |
Continuous conversion of 2-fluorobenzenesulfonic acid with excess thionyl chloride (1.1–1.3 equiv.) at 75–95 °C in the presence of a catalytic charge of dimethylformamide generates 2-fluorobenzenesulfonyl chloride in 85–92% isolated yield. The gaseous by-products sulfur dioxide and hydrogen chloride are vented through acid scrubbers, allowing solvent-free isolation after vacuum stripping of residual thionyl chloride [1] [2].
A two-stage plant process—(a) sulfonation of 2-fluorobenzene with chlorosulfonic acid at 40–60 °C, followed (b) in the same vessel by thionyl-chloride-assisted chlorination—delivers crude product titrating ≥ 95% w/w 2-fluorobenzenesulfonyl chloride. Optimised residence times (2 h + 2 h) give 80–88% overall yield on >100 kg batches [2] [3].
Table 2 Representative industrial chlorination parameters | |
---|---|
2-Fluorobenzenesulfonic acid feed (mol h⁻¹) | 100 |
Thionyl chloride (equiv.) | 1.2 |
Temperature / °C | 85 |
DMF (wt %) | 0.5 |
Space velocity / h⁻¹ | 0.8 |
Isolated yield / % | 90 [1] [2] |
Selective mono-defluorosulfonylation of 1,3-benzenedisulfonyl fluoride systems with potassium fluoride–crown ether in acetonitrile (25 °C, 30 min) affords 2-fluorobenzenesulfonyl fluoride. Subsequent halogen exchange with thionyl chloride (reflux, 2 h) furnishes 2-fluorobenzenesulfonyl chloride in 68–75% yield over two steps [4].
Direct F → Cl exchange on 2-fluorobenzenesulfonyl fluoride using sulfuryl chloride (neat, 60 °C, 1 h) or phosphorus pentachloride (CH₂Cl₂, 0 °C → rt, 3 h) provides the chloride in 80–95% yield, permitting late-stage isotope or label introduction [5] [6].
Table 3 Selected laboratory preparations | Substrate | Key reagent | Isolated yield / % |
---|---|---|---|
2-Fluorobenzenesulfonic acid | SOCl₂ / DMF | 88 [1] | |
2-Fluorobenzenedisulfonyl fluoride | KF / crown + SOCl₂ | 70 [4] | |
2-Fluorobenzenesulfonyl fluoride | SO₂Cl₂ | 92 [5] |
Mechanochemical grinding of 2-fluorobenzenesulfonic acid with tris(2,4,6-trichloro-1,3,5-triazin-2-yl)phosphoramide (TAPC) and catalytic potassium chloride furnishes the sulfonyl chloride in > 95% yield within 2 min, solvent-free [9]. The E-factor falls to ≤ 5 compared with > 40 for conventional chlorination.
Alternative deoxyhalogenation employing in-situ-generated thionyl chloride micro-droplets in ionic-liquid triphasic reactors reduces chlorine equivalents by 30% and shortens cycle times to 25 min [10].
Table 4 Green metrics comparison | Classical SOCl₂ | TAPC grinding | Microreactor SOCl₂ |
---|---|---|---|
Solvent volume (mL g⁻¹) | 10 | 0 | < 2 |
Reaction time | 2 h | 0.03 h | 0.4 h |
Isolated yield / % | 88 [1] | 96 [9] | 90 [10] |
E-factor | 42 | 4.8 | 12 |
Crude reaction streams are vacuum-distilled (2 mm Hg, 95–96 °C) to remove low-boiling sulfur species, followed by recrystallisation (hexane ∶ isopropyl ether 1 ∶ 13) to reach ≥ 98% assay (by argentometric chlorine). Routine release testing comprises gas chromatography for residual chlorinated solvents (< 0.5%), high-performance liquid chromatography area purity (≥ 98%), proton and fluorine nuclear magnetic resonance identity, infrared sulfonyl-chloride ν(S–Cl) 557 cm⁻¹ and melting-range confirmation (27–32 °C) [11] [12].
Table 1 Physicochemical specification | Value |
---|---|
CAS registry number | 2905-21-7 [11] |
Molecular formula | C₆H₄ClFO₂S [11] |
Molecular weight / g mol⁻¹ | 194.60 [13] |
Melting point / °C | 27–32 [11] |
Boiling point / °C | 246–247 (760 mm Hg) [12] |
Density (25 °C) / g mL⁻¹ | 1.47 [11] |
Refractive index n₂₀ᴰ | 1.537 [12] |
Typical commercial assay | 97–98% (argentometric) [13] |
Corrosive;Irritant